(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine
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Overview
Description
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is an organic compound that features a phenyl ring substituted with a chlorine atom and a methoxy group, as well as an imidazole ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine typically involves the following steps:
Starting Materials: 4-Chloro-3-methoxybenzaldehyde and 1H-imidazole.
Formation of Intermediate: The aldehyde group of 4-Chloro-3-methoxybenzaldehyde is first converted to an imine by reacting with an amine, such as 1H-imidazole, under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can further enhance efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-Hydroxy-3-methoxy-phenyl-(1H-imidazol-2-ylmethyl)-amine.
Reduction: this compound with a reduced imidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its imidazole moiety.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxyaniline: Similar structure but lacks the imidazole ring.
4-Chloro-3-methoxybenzylamine: Similar structure but lacks the imidazole ring.
(4-Chloro-3-methoxy-phenyl)-(1H-pyrazol-2-ylmethyl)-amine: Similar structure but contains a pyrazole ring instead of an imidazole ring.
Uniqueness
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is unique due to the presence of both a chlorine-substituted phenyl ring and an imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-(1H-imidazol-2-ylmethyl)-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-10-6-8(2-3-9(10)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSZAMGHZWNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=NC=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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